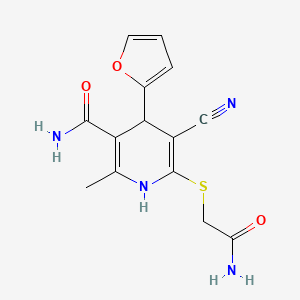
6-((2-Amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-Amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3S and its molecular weight is 318.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide (CAS No. 361372-62-5) belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C₁₈H₁₈N₄O₃S
- Molecular Weight: 366.43 g/mol
- Structural Features: The compound features a furan ring, a cyano group, and a thioether linkage, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer properties
- Antimicrobial effects
- Cardiovascular benefits
Anticancer Activity
Dihydropyridine derivatives have been studied for their potential in cancer therapy. For example:
- Mechanism of Action : These compounds often inhibit tubulin polymerization, disrupting the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis .
- Case Study : A study demonstrated that compounds with similar structural motifs inhibited the proliferation of human gastric and colorectal cancer cells in vitro, showing significant cytotoxicity at specific concentrations .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 6-Amino-DHP | 5.0 | Colorectal |
| 6-Amino-DHP | 10.0 | Gastric |
Antimicrobial Activity
The compound's thioether group may enhance its interaction with microbial enzymes or receptors:
- Research Findings : Similar dihydropyridine compounds have shown bactericidal effects against various pathogens, suggesting a potential for broad-spectrum antimicrobial activity.
- Mechanism : The presence of the furan ring is associated with increased membrane permeability in bacteria, facilitating the compound's entry and enhancing its efficacy .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Cell Cycle Disruption : By interfering with microtubule dynamics, it can induce cell cycle arrest at the G₂/M phase.
Research Findings
A comprehensive evaluation of related compounds reveals insights into structure-activity relationships (SAR) that inform the design of novel therapeutics:
- SAR Analysis : Modifications to the furan ring and thioether side chains have been shown to significantly affect biological activity.
- Toxicity Studies : Preliminary studies indicate low cytotoxicity in non-cancerous cell lines, highlighting a favorable therapeutic index.
Propriétés
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-7-11(13(17)20)12(9-3-2-4-21-9)8(5-15)14(18-7)22-6-10(16)19/h2-4,12,18H,6H2,1H3,(H2,16,19)(H2,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKZMAWFRVNFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CO2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













